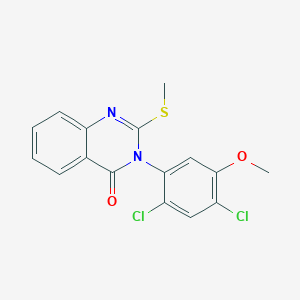

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.

Substitution Reactions: The introduction of the 2,4-dichloro-5-methoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinazolinone core with 2,4-dichloro-5-methoxybenzene under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

Thioether Formation: The methylsulfanyl group is introduced via a thioetherification reaction. This can be done by reacting the intermediate compound with methylthiol or its derivatives in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydride.

Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

Dihydroquinazolinones: From reduction of the quinazolinone core.

Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that are significant in medicinal chemistry:

- Anticancer Activity : Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds related to 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone have demonstrated promising anticancer effects .

- Anti-inflammatory Properties : Research indicates that certain quinazolinone derivatives possess anti-inflammatory effects, making them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- MAO Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating mental health disorders like depression and anxiety .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another research effort, a series of quinazolinone derivatives were synthesized and tested for their anti-inflammatory effects using in vivo models. The study concluded that these compounds exhibited substantial inhibition of edema at varying doses, highlighting their therapeutic potential in inflammatory diseases .

Comparative Analysis of Biological Activities

| Activity Type | Compound Derivative | Effectiveness |

|---|---|---|

| Anticancer | 3-(2,4-dichloro-5-methoxyphenyl) | Significant reduction in cell viability |

| Anti-inflammatory | Various quinazolinone derivatives | Inhibition of edema |

| MAO Inhibition | Selected derivatives | High activity against MAO-A and MAO-B |

Mecanismo De Acción

The mechanism of action of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone: Lacks the methoxy group, which may affect its biological activity and solubility.

3-(2,4-dichloro-5-methoxyphenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone: Has an ethylsulfanyl group instead of a methylsulfanyl group, potentially altering its pharmacokinetic properties.

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfonyl)-4(3H)-quinazolinone: Contains a sulfonyl group, which may increase its polarity and affect its biological interactions.

Uniqueness

The uniqueness of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2,4-dichloro-5-methoxyphenyl group and the methylsulfanyl group enhances its potential as a versatile compound in various scientific and industrial applications.

Actividad Biológica

3-(2,4-Dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, also known by its CAS number 338967-89-8, is a compound that belongs to the quinazolinone class of heterocyclic compounds. This article explores its biological activities, synthesizing data from various studies and reviews.

- Molecular Formula: C16H12Cl2N2O2S

- Molecular Weight: 367.25 g/mol

- Boiling Point: Approximately 542.2 °C (predicted)

- Density: 1.43 g/cm³ (predicted)

- pKa: -2.13 (predicted)

Overview of Biological Activities

Quinazolinones, including the compound , have been extensively studied for their diverse biological activities. The following sections summarize key findings regarding its pharmacological effects.

1. Antimicrobial Activity

Quinazolinone derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity: Research indicates that quinazolinone compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies have shown that modifications in the quinazolinone structure can enhance antibacterial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antifungal Activity: Some derivatives have demonstrated effectiveness against fungal pathogens like Candida albicans and Aspergillus niger .

2. Anti-inflammatory Properties

Several studies have reported that quinazolinones possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The compounds have been evaluated in animal models for their ability to reduce inflammation and pain .

3. Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects against cancer cell lines:

- Mechanism of Action: Quinazolinones are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells .

- Case Study: A study evaluated a series of quinazolinone derivatives for their activity against various cancer types, revealing promising results for several compounds in inhibiting tumor growth .

4. Antioxidant Activity

Recent research has highlighted the antioxidant potential of quinazolinones. The presence of specific substituents on the phenyl ring has been linked to increased antioxidant activity, which is vital for combating oxidative stress-related diseases .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antibacterial | Effective against S. aureus, E. coli |

| Antifungal | Active against C. albicans, A. niger |

| Anti-inflammatory | Comparable to indomethacin in pain relief |

| Cytotoxic | Induces apoptosis in various cancer cell lines |

| Antioxidant | Enhanced activity with specific substituents |

Propiedades

IUPAC Name |

3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFXOJROZJKTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.